molecular formula C17H15ClN4OS B3201923 N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1020489-53-5

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B3201923
CAS No.: 1020489-53-5
M. Wt: 358.8 g/mol
InChI Key: RZCBDAQEAURVFP-UHFFFAOYSA-N
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Description

N-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiazole ring bearing a 4-chlorophenyl group and a cyclopropanecarboxamide moiety. Its structure integrates aromatic and small-ring systems, which are critical for modulating physicochemical properties such as solubility, stability, and biological activity. The compound’s synthesis typically involves coupling reactions between pyrazole and thiazole precursors, followed by cyclopropane functionalization .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-10-8-15(20-16(23)12-2-3-12)22(21-10)17-19-14(9-24-17)11-4-6-13(18)7-5-11/h4-9,12H,2-3H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCBDAQEAURVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide, a compound with a complex structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant findings from recent research.

Chemical Structure and Properties

The compound's chemical formula is C19H18ClN3SC_{19}H_{18}ClN_{3}S, and it features several functional groups that contribute to its biological properties. The presence of the thiazole and pyrazole moieties is significant in influencing its pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, a related compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia, which is crucial in neuroinflammatory conditions .
  • Neuroprotective Effects : In vivo studies suggest that derivatives of this compound may protect dopaminergic neurons against neurotoxic agents like MPTP, primarily through the modulation of inflammatory pathways involving NF-kB and p38 MAPK signaling pathways .
  • Anticancer Potential : The structural components of the compound indicate potential anticancer activity. Compounds with similar thiazole and pyrazole structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of NO production and cytokine release
NeuroprotectionProtection against MPTP-induced neurotoxicity
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Neuroinflammation Model : In a study focusing on Parkinson’s disease models, the application of compounds similar to this compound resulted in reduced activation of microglia and decreased levels of inflammatory markers. This suggests a promising avenue for therapeutic intervention in neurodegenerative diseases .
  • Cancer Cell Lines : Another study evaluated the impact of thiazole-containing compounds on various cancer cell lines, demonstrating significant cytotoxic effects and apoptosis induction, highlighting the potential for developing new anticancer agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, melting points, and spectral properties. Key derivatives from the evidence are highlighted:

Compound Substituents Yield (%) Melting Point (°C) Molecular Formula Key Spectral Data
Target Compound 4-(4-Chlorophenyl)thiazole, cyclopropanecarboxamide N/A N/A C₁₇H₁₄ClN₅OS Not explicitly reported in evidence.
3a () Phenyl (R₁), phenyl (R₂) 68 133–135 C₂₁H₁₅ClN₆O $ ^1H $-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS: [M+H]⁺ 403.1
3b () 4-Chlorophenyl (R₁), phenyl (R₂) 68 171–172 C₂₁H₁₄Cl₂N₆O IR: 3180 (N–H), 2230 (C≡N); MS: [M+H]⁺ 437.1
3c () p-Tolyl (R₁), phenyl (R₂) 62 123–125 C₂₂H₁₇ClN₆O $ ^1H $-NMR: δ 2.42 (s, 3H, CH₃); MS: [M+H]⁺ 417.1
3d () 4-Fluorophenyl (R₁), phenyl (R₂) 71 181–183 C₂₁H₁₄ClFN₆O MS: [M+H]⁺ 421.0
Compound 74 () 4-Methoxyphenyl, 4-(pyrrolidin-1-yl)benzoyl 20 N/A C₃₂H₂₈N₄O₅S Structural confirmation via $ ^1H $-NMR and HRMS.
Compound in 4-Chlorophenyl, methylpyrazolone 70 N/A C₂₀H₁₅Cl₂N₃O Crystal structure reveals N–H⋯O hydrogen bonding; Flack parameter: 0.029 .

Key Findings:

Substituent Effects on Melting Points: Chlorine substituents (e.g., 3b) increase melting points (171–172°C) compared to non-halogenated analogs (3a: 133–135°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . Fluorine (3d) further elevates melting points (181–183°C), suggesting stronger dipole-dipole interactions .

Synthetic Yields :

  • Electron-withdrawing groups (e.g., –Cl, –F) improve yields (3b : 68%, 3d : 71%) compared to electron-donating groups (3c : 62%), possibly due to stabilized reactive intermediates during coupling .

Spectral Trends :

  • IR spectra of chlorinated derivatives (3b ) show characteristic N–H stretches (~3180 cm⁻¹) and nitrile peaks (~2230 cm⁻¹) .
  • $ ^1H $-NMR data for methyl-substituted analogs (3c ) resolve distinct methyl signals (δ 2.42 ppm) .

Crystallographic Insights :

  • Chlorinated pyrazoles () form linear hydrogen-bonded chains (N–H⋯O), influencing crystal packing and stability .

Biological Relevance :

  • While biological data for the target compound are absent, analogs like 3a–3d and Compound 74 are often optimized for kinase inhibition or antimicrobial activity, with halogenation enhancing target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Reactant of Route 2
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

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